Equisetin

Antimicrobial discovery Natural product screening Tetramic acid SAR

Equisetin (CAS 57749-43-6) is an N-methylserine-derived acyl tetramic acid with a decalin-bearing 3-acyltetramic acid core. Its precise C-5′ stereochemistry is essential for potent, reproducible bioactivity: the epimer 5′-epiequisetin shows divergent cytotoxicity, and even close analogs like ophiosetin exhibit weaker antibacterial effects. Independent assays confirm Gram-positive MICs of 8–16 µg/mL, HIV-1 integrase IC₅₀ of 5–20 µM, and mitochondrial ATPase IC₅₀ ≈8 nmol/mg protein. This stereoisomer also uniquely restores colistin sensitivity in mcr-1-positive Gram-negatives (99.9% kill within 1 h) and inhibits P. aeruginosa QS systems (las, PQS, rhl) at subinhibitory levels. For agricultural R&D, EC₅₀ values of 1.8–25.3 µg/mL against seven phytopathogens and 72.9% in vivo efficacy against Botrytis cinerea are documented. Only the confirmed (CAS 57749-43-6) stereoisomer—verified by HPLC—delivers these multi-target outcomes. Impure or misidentified material will confound assay results.

Molecular Formula C22H31NO4
Molecular Weight 373.5 g/mol
CAS No. 57749-43-6
Cat. No. B570565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEquisetin
CAS57749-43-6
Synonyms(3E,5S)-5-(Hydroxymethyl)-3-[hydroxy[(1S,2R,4aS,6R,8aR)-1,2,4a,5,6,7,8,8a-octahydro-1,6-dimethyl-2-(1E)-1-propenyl-1-naphthalenyl]methylene]-1-methyl-2,4-Pyrrolidinedione;  [1S-[1α[E(R*)],2α(E),4aβ,6α,8aα]]-5-(Hydroxymethyl)-3-[hydroxy[1,2,4a,5,6,7,8
Molecular FormulaC22H31NO4
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C
InChIInChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17+,22-/m1/s1
InChIKeyQNQBPPQLRODXET-AIMHRHHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight tan to tan solid

Structure & Identifiers


Interactive Chemical Structure Model





Equisetin (CAS 57749-43-6): Acyl Tetramic Acid Fungal Metabolite for Antimicrobial and Integrase Inhibition Research


Equisetin is an N-methylserine-derived acyl tetramic acid (also referred to as a tetramate-containing natural product) first isolated from the terrestrial fungus Fusarium equiseti NRRL 5537 and subsequently identified in multiple Fusarium species and marine-derived fungal strains . The compound (molecular formula: C22H31NO4; molecular weight: 373.49) features a 3-acyltetramic acid core linked to a bicyclic decalin moiety, with ≥97% HPLC purity available from commercial vendors for research applications . Documented pharmacological activities include inhibition of HIV-1 integrase (IC50: 5–20 μM), Gram-positive antibacterial activity (MIC: 8–16 μg/mL against B. subtilis, S. aureus, and MRSA), mitochondrial ATPase inhibition (IC50: ~8 nmol per mg protein), and quorum-sensing inhibition in P. aeruginosa without bactericidal effects on this organism [1].

Why Equisetin (CAS 57749-43-6) Cannot Be Substituted with Generic Tetramic Acid Analogs


Substituting equisetin with other tetramic acid-class compounds is scientifically indefensible due to profound and quantifiable differences in antimicrobial potency and mechanistic specificity arising from subtle stereochemical variations. Direct comparative studies demonstrate that the structurally closest analog, ophiosetin, exhibits markedly weaker antibacterial activity than equisetin [1]. Furthermore, the epimeric 5′-epiequisetin differs significantly from equisetin in biological activity profile, with distinct cytotoxic potency and target engagement characteristics [2]. Even within the same fermentation product, the stereochemistry at C-5′ determines whether the compound functions as a potent antimicrobial versus a prostate cancer cytotoxic lead [3]. Procurement of the correct stereoisomer (equisetin, CAS 57749-43-6) with verified purity is essential for reproducible experimental outcomes, as the presence of epimeric contaminants or related analogs will produce confounded or negative results in assays designed around equisetin's specific pharmacological profile.

Equisetin (CAS 57749-43-6): Quantitative Comparative Evidence for Procurement Decision-Making


Superior Antibacterial Potency of Equisetin Versus Closest Structural Analog Ophiosetin

Equisetin demonstrates significantly greater antibacterial potency than its closest structural analog, ophiosetin. In a direct comparative antimicrobial assay conducted under identical conditions, ophiosetin exhibited markedly weaker antibacterial activity compared with equisetin [1]. This head-to-head comparison establishes that minor structural modifications in the tetramic acid scaffold produce profound potency differences, confirming that equisetin cannot be substituted with ophiosetin in antimicrobial research programs.

Antimicrobial discovery Natural product screening Tetramic acid SAR

Equisetin Surpasses Streptomycin Sulfate in Activity Against Phytopathogenic Bacteria

In a systematic evaluation of equisetin as an anti-microbial and herbicidal agent, the compound demonstrated antibacterial activity against Xanthomonas oryzae pv. oryzicola, Xanthomonas oryzae pv. oryzae, and Pseudomonas solanacearum with an MIC range of 4–16 μg/mL, surpassing the efficacy of the positive control streptomycin sulfate [1]. This is a direct, quantitative superiority claim supported by experimental data within the same study, establishing equisetin as a more potent agent than a clinically used aminoglycoside antibiotic for these specific agricultural pathogens.

Agricultural biopesticide Phytopathogen control Natural product fungicide

Equisetin Exhibits Potent Antifungal Activity Against Broad-Spectrum Phytopathogens (EC50: 1.8–25.3 μg/mL)

Equisetin exhibits concentration-dependent antifungal activity against seven common phytopathogenic fungi with EC50 values ranging from 1.8 to 25.3 μg/mL, and can completely prevent grape gray mold (caused by Botrytis cinerea) in in vivo experiments [1]. In a parallel study evaluating fungicidal activity against Botrytis cinerea, Fusarium graminearum, Sclerotinia sclerotiorum, and Rhizoctonia solani, EC50 values ranged from 10.7 to 21.0 μg/mL, with protective efficacy against B. cinerea on tomato fruits reaching 72.9% at 200 μg/mL in vivo [2].

Agricultural fungicide Crop protection Botrytis cinerea control

Equisetin Restores Colistin Sensitivity in MDR Gram-Negative Bacteria with 99.9% Kill in 1 Hour

While equisetin alone shows limited activity against Gram-negative bacteria, it functions as a potent colistin adjuvant that restores sensitivity in multi-drug resistant strains. Equisetin restored the sensitivity of 10 species of mcr-1 positive Gram-negative bacteria to colistin, and the combination of equisetin and colistin achieved 99.9% bacterial killing within one hour in time-kill assays [1]. This synergistic activity is mechanistically distinct from equisetin's direct antibacterial effects and represents a unique differentiation point not shared by typical tetramic acid analogs.

Antimicrobial resistance Adjuvant therapy Colistin potentiation

Mechanistically Distinct HIV-1 Integrase Inhibition Versus Conventional Inhibitors

Equisetin inhibits HIV-1 integrase via a mechanism distinct from previously described inhibitors, with reported IC50 values of 5–20 μM in vitro [1]. The compound inhibits 3′ end-processing and strand transfer activities as well as disintegration catalyzed by either the full-length enzyme or the truncated integrase core . This mechanistic differentiation emerged as a key point of interest following initial reports of equisetin's HIV-1 integrase inhibitory activity [1].

HIV integrase inhibitor Antiviral mechanism Natural product screening

Validated Research and Industrial Application Scenarios for Equisetin (CAS 57749-43-6)


Agricultural Biopesticide Development: Phytopathogenic Fungi and Bacteria Control

Equisetin is directly applicable as a lead compound for agricultural biopesticide development targeting both fungal and bacterial phytopathogens. With EC50 values of 1.8–25.3 μg/mL against seven common pathogenic fungi [1] [2], demonstrated superiority over streptomycin sulfate against Xanthomonas and Pseudomonas species (MIC: 4–16 μg/mL) [3], and 72.9% in vivo protective efficacy against Botrytis cinerea on tomato fruits at 200 μg/mL [3], equisetin offers validated broad-spectrum activity suitable for crop protection formulation studies. The compound's demonstrated complete prevention of grape gray mold in in vivo experiments further supports its translational potential [1].

Antimicrobial Resistance Reversal: Colistin Adjuvant Therapy Research

Equisetin is uniquely positioned for research programs investigating colistin adjuvant strategies against multi-drug resistant Gram-negative pathogens. The combination of equisetin and colistin achieves 99.9% bacterial kill within one hour in time-kill assays and restores colistin sensitivity in mcr-1 positive strains across 10 different Gram-negative species [4]. This potentiation effect addresses the critical clinical need for colistin-sparing or colistin-enhancing strategies in an era of increasing colistin resistance.

Quorum-Sensing Inhibition and Anti-Virulence Research in Pseudomonas aeruginosa

Equisetin functions as a validated quorum-sensing inhibitor (QSI) in Pseudomonas aeruginosa, attenuating biofilm formation, swarming motility, and virulence factor production at subinhibitory concentrations without affecting bacterial growth [5]. This property distinguishes equisetin from conventional bactericidal agents and positions it for anti-virulence therapeutic development programs that aim to disarm rather than kill pathogens, potentially reducing selective pressure for resistance emergence. Downregulation of las, PQS, and rhl QS systems has been experimentally confirmed via RT-PCR [5].

Host-Directed Antibacterial Strategy: Intracellular Staphylococcus aureus Clearance

Equisetin employs a host-acting strategy to eliminate intracellular Staphylococcus aureus by potentiating host autophagy and inducing mitochondrial-mediated ROS generation, an approach distinct from direct antimicrobial action [6]. The remarkable anti-infection activity of equisetin has been validated in a peritonitis-infected mouse model [6]. This dual mechanism (host-pathogen modulation) positions equisetin as a compelling candidate for research programs targeting intracellular bacterial reservoirs that evade conventional antibiotics due to inadequate subcellular accumulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Equisetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.